molecular formula C6H9ClN2O B11744203 O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride

O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride

Cat. No.: B11744203
M. Wt: 160.60 g/mol
InChI Key: ASEXCDTZEMCCTB-UHFFFAOYSA-N
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Description

O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride: is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Chemistry: : In chemistry, O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of heterocyclic compounds and as a building block for more complex molecules .

Biology: : In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in molecular biology .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: : Industrial applications include its use in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other hydroxylamine derivatives and pyridine-based molecules. Examples include O-(Pyridin-2-ylmethyl)hydroxylamine and O-(Pyridin-4-ylmethyl)hydroxylamine .

Uniqueness: : O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

O-(pyridin-3-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-9-5-6-2-1-3-8-4-6;/h1-4H,5,7H2;1H

InChI Key

ASEXCDTZEMCCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CON.Cl

Origin of Product

United States

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